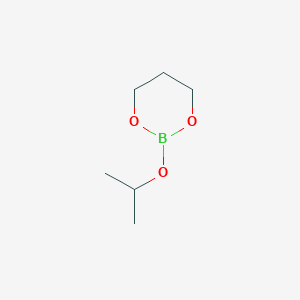![molecular formula C17H16FNO2S3 B14372984 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane CAS No. 89733-10-8](/img/structure/B14372984.png)
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane: is an organic compound that belongs to the class of dithianes This compound is characterized by the presence of a dithiane ring, a nitrophenyl group, and a fluorophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenethiol with 3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-methyl-1,3-dithiane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties .
Vergleich Mit ähnlichen Verbindungen
- 2-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- 2-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
- 2-{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane makes it unique compared to its analogs with chlorine, bromine, or methyl groups. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and biological activity.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the electron-withdrawing effect of the fluorine atom.
- Biological Activity: The fluorinated compound may have enhanced biological activity and selectivity due to the unique properties of the fluorine atom .
Eigenschaften
CAS-Nummer |
89733-10-8 |
|---|---|
Molekularformel |
C17H16FNO2S3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C17H16FNO2S3/c1-17(22-9-2-10-23-17)12-3-8-16(15(11-12)19(20)21)24-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
InChI-Schlüssel |
VBSMESAGBXAZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)C2=CC(=C(C=C2)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


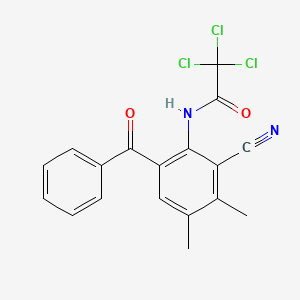
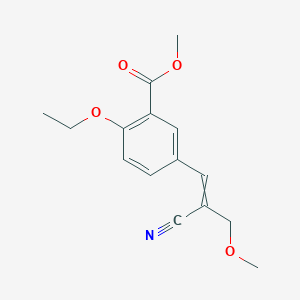
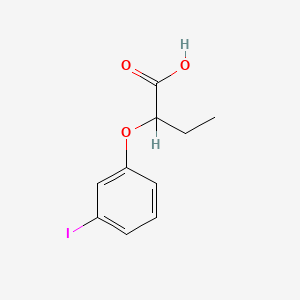
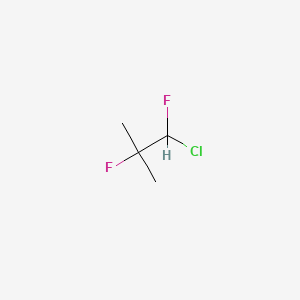
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
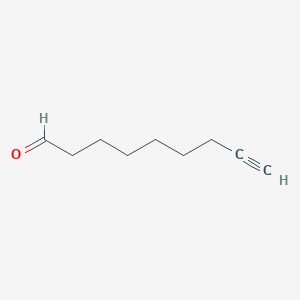
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
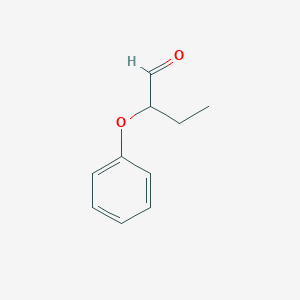
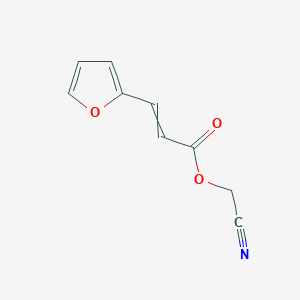
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
